molecular formula C8H4BrCl2F3 B2751605 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide CAS No. 1823323-67-6

3,4-Dichloro-5-(trifluoromethyl)benzyl bromide

Cat. No. B2751605
CAS RN: 1823323-67-6
M. Wt: 307.92
InChI Key: NTYHLYVDLXQFAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is a chemical compound with the molecular formula C8H4BrCl2F3. It has a molecular weight of 307.92 . It is a liquid at ambient temperature .


Molecular Structure Analysis

The InChI code for 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is 1S/C8H4BrCl2F3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2 . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is a liquid at ambient temperature . It has a molecular weight of 307.92 .

Scientific Research Applications

Medicine

In the medical field, this compound is utilized as a precursor in the synthesis of various drug molecules. Its incorporation into drugs can enhance their pharmacological properties due to the presence of the trifluoromethyl group . For example, it has been used in the preparation of antiviral agents, showcasing its potential in contributing to treatments for viral infections .

Electronics

The unique properties of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide make it valuable in the electronics industry. It can be used in the synthesis of compounds that form part of electronic materials, possibly due to its stability and reactivity which can impart desirable characteristics to the final products .

Agrochemicals

In agrochemistry, this compound serves as an intermediate in the creation of pesticides and herbicides. The trifluoromethyl group is known to improve the biological activity of agrochemicals, making them more effective in protecting crops from pests and diseases .

Catalysis

Catalysts derived from 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide can be used to accelerate chemical reactions in the synthesis of various organic compounds. Its role in catalysis is crucial for developing efficient and sustainable chemical processes .

Material Science

This compound finds applications in material science, particularly in the development of new materials with enhanced properties. It can be used to modify the surface characteristics of materials or as a building block for creating polymers with specific functionalities .

Pharmaceuticals

3,4-Dichloro-5-(trifluoromethyl)benzyl bromide: is instrumental in pharmaceutical research, where it is involved in the synthesis of complex molecules for drug development. Its presence in the molecular structure of drugs can influence their efficacy and safety profiles .

Veterinary Products

The compound is also significant in veterinary medicine. It can be used to synthesize veterinary drugs that help in the treatment and prevention of diseases in animals, thereby contributing to animal health and food safety .

Functional Materials

Lastly, in the field of functional materials, this chemical serves as a precursor for materials with specific functions, such as sensors or actuators. The addition of the trifluoromethyl group can impart unique physical and chemical properties to these materials .

Safety and Hazards

This compound is classified as dangerous, with a GHS05 pictogram . It can cause severe skin burns and eye damage (Hazard Statement: H314) . Precautionary measures include wearing protective gloves and eye protection, and in case of ingestion or inhalation, specific first aid measures should be taken .

Future Directions

While specific future directions for 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide are not mentioned in the available resources, compounds containing the trifluoromethyl group have been increasingly used in the development of new pharmaceuticals over the past 20 years . This suggests that 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide and similar compounds may continue to be of interest in drug discovery and development.

Mechanism of Action

Target of Action

It’s known that benzylic bromides can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions suggest that the compound may interact with various biological targets, depending on the specific context.

Mode of Action

The mode of action of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide is likely to involve the interaction of the benzylic bromide moiety with its targets. This interaction could involve nucleophilic substitution or free radical reactions at the benzylic position . The exact nature of these interactions and the resulting changes would depend on the specific biological context and the nature of the target.

Action Environment

The action, efficacy, and stability of 3,4-Dichloro-5-(trifluoromethyl)benzyl bromide could be influenced by various environmental factors. These could include factors such as pH, temperature, and the presence of other molecules that could interact with the compound . .

properties

IUPAC Name

5-(bromomethyl)-1,2-dichloro-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrCl2F3/c9-3-4-1-5(8(12,13)14)7(11)6(10)2-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYHLYVDLXQFAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrCl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-5-(trifluoromethyl)benzyl bromide

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